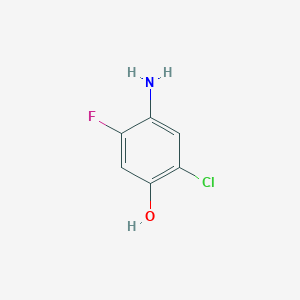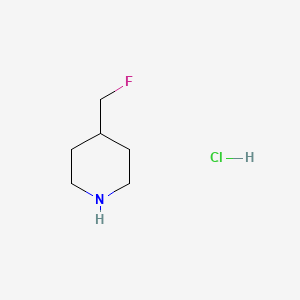![molecular formula C15H20ClNO2 B1290088 (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride CAS No. 93779-29-4](/img/structure/B1290088.png)
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action for this compound is not specified in the search results. Its effects would depend on its specific use, which is not provided.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves the condensation of an appropriate amine with a suitable aldehyde or ketone followed by reduction and cyclization.", "Starting Materials": [ "Benzylamine", "Cyclopentanone", "Sodium borohydride", "Hydrochloric acid", "Acetic acid", "Ethanol" ], "Reaction": [ "Benzylamine is reacted with cyclopentanone in the presence of acetic acid to form (2S)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate.", "Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group.", "The resulting alcohol is then cyclized to form (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylic acid.", "The carboxylic acid is then converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol." ] } | |
| 93779-29-4 | |
分子式 |
C15H20ClNO2 |
分子量 |
281.78 g/mol |
IUPAC名 |
benzyl (3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14?;/m0./s1 |
InChIキー |
HLXCXOQXUDRJLF-HLMYEFCQSA-N |
異性体SMILES |
C1C[C@H]2CC(N[C@H]2C1)C(=O)OCC3=CC=CC=C3.Cl |
SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl |
正規SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


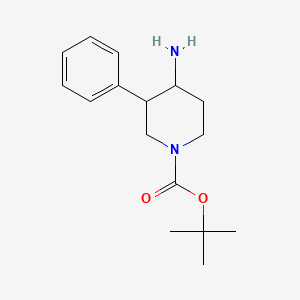
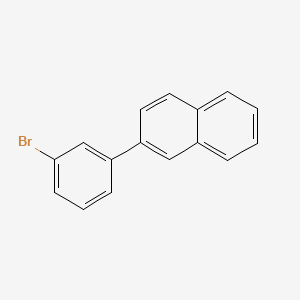

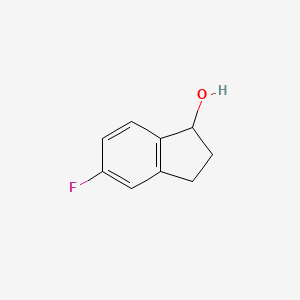
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
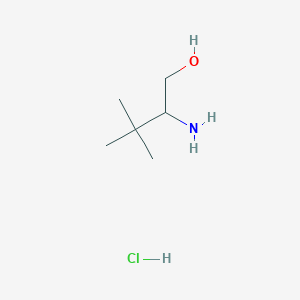
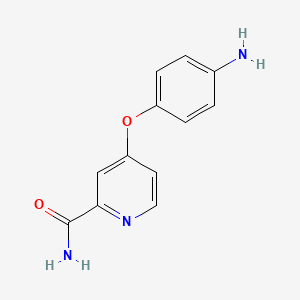
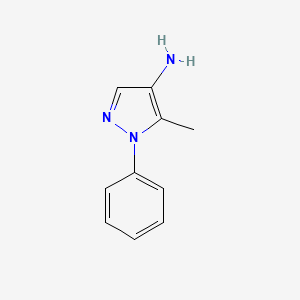
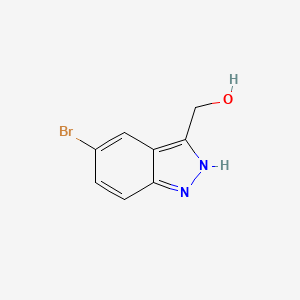
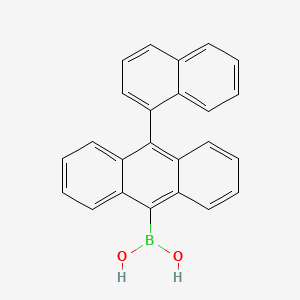
![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
